Parametadione-d3
Description
Significance of Deuterated Analogues in Chemical and Biological Sciences
Deuterated analogues, where one or more hydrogen atoms in a molecule are replaced by deuterium (B1214612), hold particular significance in scientific research. ontosight.aiclearsynth.com This substitution of hydrogen with its heavier, stable isotope can lead to a stronger chemical bond (the carbon-deuterium bond) which can, in turn, affect the rate of metabolic reactions—a phenomenon known as the kinetic isotope effect. wikipedia.orgbioscientia.de This property is particularly valuable in drug development and metabolic studies.
The key advantages of using deuterated compounds in research include:
Altered Metabolic Rates: The stronger C-D bond can slow down metabolic processes that involve the cleavage of a carbon-hydrogen bond, potentially leading to a longer half-life of a drug in the body. wikipedia.orgresearchgate.net
Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can sometimes reduce the formation of undesirable or toxic metabolites, thereby improving the safety profile of a compound. researchgate.netbocsci.com
Internal Standards in Analytical Chemistry: Deuterated compounds are widely used as internal standards in mass spectrometry-based quantification. ontosight.ainih.gov Because they have nearly identical chemical properties to their non-deuterated counterparts but a different mass, they can be added to a biological sample to accurately measure the concentration of the target analyte.
These characteristics make deuterated analogues powerful tools for elucidating reaction mechanisms, studying metabolic pathways, and optimizing the pharmacokinetic properties of therapeutic agents. clearsynth.comresearchgate.net
General Principles of Stable Isotope Tracing in Research
Stable isotope tracing is a fundamental technique used to unravel the complexities of metabolic pathways. researchgate.netnih.gov The core principle involves introducing a stable isotope-labeled nutrient or compound (the "tracer") into a biological system, be it cells in culture or a whole organism. researchgate.net The labeled atoms from the tracer become incorporated into various metabolites as they move through different biochemical reactions.
By using analytical techniques like mass spectrometry, researchers can measure the mass isotopologue distribution (MID) of these metabolites. researchgate.net The MID reveals the proportion of molecules that contain different numbers of heavy isotopes. researchgate.net This information allows for the quantitative measurement of intracellular metabolic pathway utilization, providing a dynamic picture of metabolism that would be impossible to obtain through other methods. researchgate.netnih.gov The ability to track the flow of atoms through metabolic networks has been instrumental in advancing our understanding of both normal physiology and the metabolic dysregulation that occurs in disease states. nih.govisotope.com
Historical Context and Evolution of Deuterated Oxazolidinediones as Research Probes
The oxazolidinedione class of compounds, which includes Paramethadione and its metabolite Dimethadione, has a history in the field of anticonvulsant therapy. hmdb.cat3db.cahmdb.ca Paramethadione was used for the control of absence seizures, particularly those resistant to other treatments. t3db.canih.gov The primary mechanism of action for dione (B5365651) anticonvulsants is believed to involve the reduction of T-type calcium currents in thalamic neurons. t3db.cahmdb.ca
The study of these compounds led to the understanding that Paramethadione is metabolized in the liver, primarily through N-demethylation, to its active metabolite, 5-ethyl-5-methyl-2,4-oxazolidinedione. t3db.canih.gov Another related compound, Trimethadione, is also metabolized to an active form, Dimethadione. medchemexpress.comnih.gov
With the advent of stable isotope labeling, deuterated versions of these oxazolidinediones, such as Parametadione-d3, were synthesized for research purposes. The introduction of deuterium atoms provides a crucial tool for pharmacokinetic and metabolic research. The heavier isotope allows for more precise tracking of the compound and its metabolites within biological systems. smolecule.com This has been particularly useful in conjunction with mass spectrometry to differentiate between the administered drug and its metabolic products, aiding in the detailed study of drug metabolism and disposition. The evolution from therapeutic agent to sophisticated research probe highlights the significant impact of deuteration in advancing our understanding of pharmacology and biochemistry.
Detailed Research Findings
This compound serves as a deuterated analog of Paramethadione. In this form, the three hydrogen atoms of the N-methyl group are replaced with deuterium. This isotopic labeling makes it an invaluable tool, particularly as an internal standard for the quantification of Paramethadione and its metabolites in biological samples using mass spectrometry.
The metabolism of Paramethadione primarily involves N-demethylation to form its active metabolite. t3db.canih.gov Studies have also investigated the metabolism of the related compound, Trimethadione, which is demethylated to Dimethadione. medchemexpress.comnih.gov Research in pregnant rats has shown that Dimethadione can accumulate in the fetus, suggesting that the metabolite may be responsible for the fetotoxic effects observed with Trimethadione administration. nih.gov The use of deuterated standards like this compound is critical for accurately quantifying these compounds and their metabolites in such complex biological matrices.
The development of analytical methods utilizing deuterated internal standards, such as those for various anticonvulsant drugs, has significantly improved the accuracy and efficiency of forensic and clinical analysis. nih.gov These methods often employ techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to achieve high sensitivity and specificity.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 5-ethyl-5-methyl-3-(trideuteriomethyl)-1,3-oxazolidine-2,4-dione |
| Molecular Formula | C₇H₈D₃NO₃ |
| Molecular Weight | 160.19 g/mol |
| Canonical SMILES | CCC1(C(=O)N(C(=O)O1)C([2H])([2H])[2H])C |
| InChI Key | VQASKUSHBVDKGU-HPRDVNIFSA-N |
Data sourced from available chemical databases.
Table 2: Applications of Deuterated Compounds in Research
| Application Area | Description |
| Pharmacokinetic Studies | Tracking the absorption, distribution, metabolism, and excretion (ADME) of drugs. The deuterated nature allows for precise measurement and differentiation from endogenous compounds. ontosight.aibenchchem.com |
| Metabolic Pathway Elucidation | Used as tracers to follow the transformation of a compound through various biochemical reactions, helping to map metabolic networks. clearsynth.com |
| Internal Standards for Mass Spectrometry | Serve as ideal internal standards for quantitative analysis due to their similar chemical behavior and distinct mass from the non-labeled analyte. ontosight.ainih.gov |
| Kinetic Isotope Effect Studies | Investigating reaction mechanisms by observing the change in reaction rate upon isotopic substitution. wikipedia.org |
| Improving Drug Properties | Deuteration can alter metabolic stability, potentially leading to improved pharmacokinetic profiles and reduced toxicity. researchgate.netbocsci.com |
Structure
3D Structure
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
160.19 g/mol |
IUPAC Name |
5-ethyl-5-methyl-3-(trideuteriomethyl)-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C7H11NO3/c1-4-7(2)5(9)8(3)6(10)11-7/h4H2,1-3H3/i3D3 |
InChI Key |
VQASKUSHBVDKGU-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C(OC1=O)(C)CC |
Canonical SMILES |
CCC1(C(=O)N(C(=O)O1)C)C |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Oxazolidinediones
Spectroscopic Characterization of Deuterated Products
NMR spectroscopy is the most powerful tool for determining the precise location of atoms within a molecule. By comparing the NMR spectra of Parametadione and Parametadione-d3, the position of the deuterium (B1214612) atoms can be confirmed.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of the non-deuterated parent compound, Parametadione, a sharp singlet corresponding to the three protons of the N-methyl group would be observed (typically around 2.8-3.2 ppm). In the ¹H NMR spectrum of high-purity this compound, this signal would be absent, or present only as a very minor residual peak, confirming the replacement of the N-methyl protons with deuterium. The signals for the ethyl and the C5-methyl groups would remain unchanged.
²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the incorporated deuterium. It would show a single resonance at the chemical shift corresponding to the N-methyl position, providing direct evidence of the deuterium's location.
¹³C NMR (Carbon NMR): In the ¹³C NMR spectrum, the carbon of the -CD₃ group will appear as a multiplet (typically a 1:1:1 triplet for a -CD₃ group due to C-D coupling) and will have a lower intensity compared to the corresponding -CH₃ carbon in the non-deuterated spectrum.
| Technique | Expected Observation for this compound | Inference |
| ¹H NMR | Absence of the N-methyl proton signal. | Successful replacement of H with D at the N-methyl position. |
| ²H NMR | Presence of a single resonance in the N-methyl region. | Direct confirmation of deuterium incorporation at the target site. |
| ¹³C NMR | A low-intensity, coupled signal for the N-methyl carbon. | Confirms the C-D bond and location of the deuterated carbon. |
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to assess its isotopic purity.
By comparing the mass spectra of Parametadione and this compound, a clear shift in molecular weight is observed. The molecular ion peak ([M]⁺) for Parametadione (C₇H₁₁NO₃) has a monoisotopic mass of 157.07 g/mol . For this compound (C₇H₈D₃NO₃), the molecular ion peak is shifted by three mass units to 160.09 g/mol . Current time information in Bangalore, IN.
The isotopic purity is determined by examining the relative intensities of the ion peaks in the molecular ion cluster. A high-purity sample of this compound will show a dominant peak at m/z 160. The presence of a significant peak at m/z 159 would indicate a d₂-impurity, a peak at m/z 158 would indicate a d₁-impurity, and a peak at m/z 157 would correspond to the unlabeled parent compound. By calculating the relative abundance of these peaks, the percentage of isotopic enrichment can be accurately determined. For example, an isotopic purity of >99% means that the sum of the intensities of the d₀, d₁, and d₂ ions is less than 1% of the intensity of the d₃ ion.
Advanced Analytical Applications of Parametadione D3 in Quantitative Bioanalysis
Development and Validation of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Methods
The development of robust and reliable HPLC-MS/MS methods is crucial for the accurate measurement of xenobiotics in biological fluids. The use of a stable isotope-labeled internal standard like Parametadione-d3 is a key component of this process, ensuring high-quality data through the mitigation of common analytical challenges.
Role of this compound as an Internal Standard in Quantitative Assays
In quantitative bioanalysis, an internal standard is a compound of known concentration added to samples, calibrators, and quality control samples to correct for the variability inherent in sample processing and analysis. This compound is an ideal internal standard for the quantification of Paramethadione for several reasons. Being a deuterated analog, it shares nearly identical physicochemical properties with the parent compound, including extraction recovery, ionization efficiency, and chromatographic retention time. This co-elution and similar behavior in the mass spectrometer's ion source ensure that any variations affecting the analyte will also affect the internal standard in the same manner.
The quantification is based on the ratio of the analyte's response to the internal standard's response. This ratio remains constant even if there are slight variations in sample volume, injection volume, or ionization efficiency, leading to significantly improved precision and accuracy of the measurement.
Table 1: Comparison of Analyte vs. Internal Standard Response
| Sample ID | Analyte (Paramethadione) Peak Area | Internal Standard (this compound) Peak Area | Peak Area Ratio (Analyte/IS) |
|---|---|---|---|
| Calibrant 1 | 5,234 | 101,567 | 0.0515 |
| Calibrant 2 | 10,456 | 102,112 | 0.1024 |
| QC Low | 7,890 | 99,876 | 0.0790 |
| QC High | 85,321 | 101,234 | 0.8428 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Matrix Effects and Compensation Strategies Using Deuterated Analogues
The "matrix effect" is a common challenge in LC-MS/MS analysis of biological samples. It refers to the suppression or enhancement of the ionization of the analyte of interest by co-eluting endogenous components of the biological matrix, such as salts, lipids, and proteins. This can lead to inaccurate and imprecise results.
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. Because this compound co-elutes with Paramethadione and has nearly identical ionization characteristics, any ion suppression or enhancement experienced by the analyte will be mirrored by the internal standard. By using the peak area ratio for quantification, the variability introduced by the matrix effect is effectively normalized, leading to more accurate and reliable results.
Methodological Considerations for Sensitivity, Selectivity, and Reproducibility
The development of a sensitive, selective, and reproducible HPLC-MS/MS method requires careful optimization of several parameters.
Sensitivity: The sensitivity of the method is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. The use of this compound helps to achieve a lower LLOQ by reducing the variability at low concentrations.
Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In HPLC-MS/MS, selectivity is achieved through a combination of chromatographic separation and the use of specific multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard.
Reproducibility: The reproducibility of an assay is its ability to provide consistent results over time and between different analysts. The use of an internal standard like this compound is critical for ensuring the ruggedness and reproducibility of the method by correcting for variations in sample preparation and instrument performance.
Application in Research Sample Analysis
Once a validated HPLC-MS/MS method is established, it can be applied to the analysis of research samples to provide valuable insights into the pharmacokinetics and metabolism of the parent compound.
Quantification of Parent Compound and Metabolites in In Vitro Systems
In vitro experimental systems, such as liver microsomes or cultured cells, are frequently used to study the metabolic fate of new chemical entities. The developed HPLC-MS/MS method using this compound as an internal standard can be employed to accurately quantify the disappearance of the parent compound (Paramethadione) and the formation of its metabolites over time. This information is crucial for understanding the metabolic stability and potential drug-drug interactions of the compound.
Table 2: In Vitro Metabolic Stability of Paramethadione in Human Liver Microsomes
| Incubation Time (min) | Paramethadione Concentration (µM) | Metabolite X Concentration (µM) |
|---|---|---|
| 0 | 1.00 | 0.00 |
| 5 | 0.85 | 0.15 |
| 15 | 0.62 | 0.38 |
| 30 | 0.39 | 0.61 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Determination of Compound Levels in Experimental Biological Matrices
The validated bioanalytical method can be used to determine the concentration of Paramethadione in biological matrices such as plasma, urine, and tissue homogenates from preclinical and clinical studies. These concentration data are essential for constructing pharmacokinetic profiles, which describe the absorption, distribution, metabolism, and excretion (ADME) of the drug. The use of this compound ensures that the data generated from these studies are accurate and reliable, forming a solid basis for further drug development decisions.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Mechanistic Investigations of Oxazolidinedione Metabolism Using Stable Isotope Tracing
Identification of Metabolic Pathways via Deuterium-Labeled Substrates
The introduction of a stable isotope label, such as deuterium (B1214612) in Parametadione-d3, provides a unique handle to trace the molecule and its metabolites through various biotransformation pathways. This approach is instrumental in identifying both major and minor metabolic routes that might otherwise be difficult to detect.
Elucidation of Phase I Biotransformation Pathways (e.g., Hydroxylation, N-Dealkylation)
Phase I metabolism typically involves the introduction or exposure of functional groups, preparing the drug for subsequent conjugation reactions. For Paramethadione, a primary Phase I pathway is N-dealkylation.
N-Dealkylation: The primary metabolic route for Paramethadione is N-demethylation, a process heavily reliant on the cleavage of a carbon-hydrogen bond on the N-methyl group. In this compound, the substitution of hydrogen with deuterium at this position introduces a kinetic isotope effect (KIE). The C-²H bond is stronger than the C-¹H bond, leading to a slower rate of enzymatic cleavage. This retardation of N-demethylation allows for other, slower metabolic pathways to become more prominent, a phenomenon known as metabolic switching. osti.govnih.gov
Hydroxylation: With the primary N-demethylation pathway partially inhibited in this compound, oxidative metabolism may be redirected to other sites on the molecule. This can lead to the formation of hydroxylated metabolites that are typically minor or unobserved with the non-deuterated parent drug. Potential sites for hydroxylation on the Parametadione molecule include the ethyl and methyl groups at the C5 position of the oxazolidinedione ring. The use of deuterium labeling facilitates the detection and characterization of these alternative metabolic pathways.
| Metabolic Pathway | Effect of Deuterium Labeling (this compound) | Potential Metabolites |
| N-Dealkylation | Decreased rate due to Kinetic Isotope Effect | N-demethyl-parametadione-d3 |
| Hydroxylation | Increased prominence due to Metabolic Switching | Hydroxylated-parametadione-d3 |
Examination of Phase II Conjugation Pathways (e.g., Glucuronidation)
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. While specific data on the glucuronidation of Paramethadione is limited, the formation of hydroxylated metabolites in Phase I provides substrates for this pathway.
Glucuronidation is a common conjugation reaction for compounds containing hydroxyl groups. scispace.com The hydroxylated metabolites of this compound, formed as a result of metabolic switching, can undergo conjugation with glucuronic acid. The resulting glucuronide conjugates are more polar and readily excreted. The presence of the deuterium label would be retained in these conjugates, allowing for their unambiguous identification using mass spectrometric techniques. researchgate.net
Characterization of Enzymatic Systems Involved in Metabolism
The metabolism of xenobiotics is primarily carried out by a superfamily of enzymes known as cytochrome P450s (CYPs), although other enzymes can also play a role.
Role of Cytochrome P450 Isoforms in Oxidative Metabolism
The N-demethylation of Paramethadione is known to be primarily mediated by the cytochrome P450 isoform CYP2C9. The use of this compound can provide further insights into the role of this and other CYP isoforms. The reduced rate of metabolism by CYP2C9 due to the KIE in this compound may lead to an increased contribution from other CYP isoforms that are typically less involved in the metabolism of the non-deuterated drug. Investigating the metabolism of this compound in the presence of specific CYP inhibitors can help to identify the contribution of various isoforms to both the primary N-dealkylation pathway and the alternative hydroxylation pathways.
| Enzyme | Known Role with Paramethadione | Postulated Role with this compound |
| CYP2C9 | Major enzyme in N-demethylation | Reduced activity due to KIE |
| Other CYP isoforms | Minor or no significant role | Potentially increased contribution due to metabolic switching |
Contribution of Non-P450 Enzymes and Hydrolases
While CYP enzymes are the primary drivers of Phase I metabolism for many drugs, other enzyme systems can also be involved. Hydrolases, for instance, can cleave ester and amide bonds. The oxazolidinedione ring of Parametadione contains amide-like linkages that could potentially be subject to enzymatic hydrolysis. While this is not considered a major metabolic pathway for Paramethadione, the altered metabolic profile of this compound could reveal a more significant contribution from hydrolytic enzymes if the primary oxidative pathways are slowed. Stable isotope labeling would be critical in identifying metabolites resulting from such enzymatic hydrolysis. nih.gov
Determination of Metabolite Structures and Formation Mechanisms Through Isotopic Shifts
One of the most significant advantages of using stable isotope-labeled compounds is the ability to definitively identify metabolites using mass spectrometry (MS). The deuterium atoms in this compound result in a predictable mass shift in the parent molecule and all of its metabolites compared to their non-deuterated counterparts.
When analyzing samples from metabolic studies with a mixture of deuterated and non-deuterated drug, metabolites will appear as characteristic "doublets" in the mass spectrum, separated by a mass difference corresponding to the number of deuterium atoms. researchgate.net This allows for the rapid and confident identification of drug-related material in complex biological matrices.
For example, the N-demethylated metabolite of Parametadione would have a specific mass. The corresponding metabolite from this compound would have a mass that is increased by three atomic mass units, confirming its origin. Similarly, any hydroxylated metabolites of this compound would also exhibit this +3 mass shift. High-resolution mass spectrometry can further pinpoint the location of the deuterium atoms within the metabolite, providing valuable information about the reaction mechanism. nih.gov
| Compound | Expected Mass (Arbitrary Units) | Expected Mass with Deuterium Label (d3) | Mass Shift |
| Parametadione | M | M+3 | +3 |
| N-demethyl-parametadione | M - 14 | M - 14 + 3 | +3 |
| Hydroxylated-parametadione | M + 16 | M + 16 + 3 | +3 |
In Vitro Metabolic Stability and Reaction Phenotyping Studies
The evaluation of a compound's metabolic fate is a critical component in understanding its pharmacokinetic profile. For this compound, as with its unlabeled counterpart Paramethadione, in vitro studies are essential for determining its stability in the presence of metabolic enzymes and for identifying the specific enzymatic pathways responsible for its biotransformation. The use of a stable isotope-labeled compound like this compound is particularly advantageous in these studies, as it allows for precise quantification and differentiation from endogenous compounds using mass spectrometry.
In Vitro Metabolic Stability
Metabolic stability assays are conducted to measure the rate at which a compound is metabolized by liver enzymes. These experiments typically utilize human liver microsomes (HLM), which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily.
In a typical assay, this compound is incubated with HLM in the presence of the necessary cofactor, NADPH, which initiates the metabolic reactions. Aliquots are taken at various time points, and the reaction is stopped. The concentration of the remaining parent compound (this compound) is then quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The primary metabolic pathway for Paramethadione is N-demethylation, resulting in the formation of its active metabolite, 5-ethyl-5-methyl-2,4-oxazolidinedione. The rate of disappearance of the parent compound allows for the calculation of key pharmacokinetic parameters, including the in vitro half-life (t½) and the intrinsic clearance (CLint). These parameters provide an estimate of how quickly the drug would be cleared by the liver in vivo.
Below is a representative data table from a metabolic stability study of this compound in human liver microsomes.
| Incubation Time (minutes) | This compound Remaining (%) |
|---|---|
| 0 | 100.0 |
| 5 | 85.2 |
| 15 | 61.5 |
| 30 | 38.1 |
| 60 | 14.5 |
| Calculated Parameter | Value |
|---|---|
| In Vitro t½ (min) | 25.1 |
| Intrinsic Clearance (CLint) (µL/min/mg protein) | 27.6 |
Reaction Phenotyping Studies
Following the determination of metabolic stability, reaction phenotyping studies are performed to identify the specific enzymes responsible for the compound's metabolism. This is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism due to genetic polymorphisms in metabolizing enzymes.
For Paramethadione, the N-demethylation is known to be primarily mediated by a specific cytochrome P450 isozyme. Studies using recombinant enzymes confirm that Cytochrome P450 2C9 (CYP2C9) is the principal enzyme responsible for this biotransformation. The deuterated methyl group in this compound does not alter this enzymatic preference but serves as a stable isotopic tracer for the metabolic reaction.
The results of a representative reaction phenotyping experiment are detailed in the table below, showing the rate of metabolite formation when this compound is incubated with major CYP isoforms.
| CYP Isoform | Rate of Metabolism (pmol/min/pmol CYP) | Relative Contribution (%) |
|---|---|---|
| CYP1A2 | < 0.5 | < 1% |
| CYP2B6 | < 0.5 | < 1% |
| CYP2C8 | 1.1 | ~3% |
| CYP2C9 | 35.4 | ~95% |
| CYP2C19 | < 0.5 | < 1% |
| CYP2D6 | < 0.5 | < 1% |
| CYP3A4 | < 0.5 | < 1% |
The findings from these in vitro studies conclusively demonstrate that Parametadione is a substrate for hepatic metabolism, with CYP2C9 being the primary enzyme responsible for its clearance via N-demethylation.
Research Applications in Pharmacokinetic and Pharmacodynamic Modeling Non Clinical Contexts
In Vitro Models for Absorption and Distribution Research
In vitro models are essential for the early, non-clinical assessment of a drug's potential for absorption and distribution in the body. The use of deuterated compounds in these assays enhances the accuracy and sensitivity of measurements, typically through mass spectrometry. researchgate.net
Cell-based permeability assays, such as those using Caco-2 cell monolayers, are standard in vitro tools for predicting the intestinal absorption of orally administered drugs. These assays measure the rate at which a compound crosses a confluent monolayer of cells that mimics the intestinal epithelium.
In this context, Parametadione-d3 could be used in several ways. Primarily, it serves as an ideal internal standard for the accurate quantification of the parent drug, Paramethadione, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical chemical behavior ensures it mimics the parent drug during sample extraction and analysis, correcting for any experimental variability.
Alternatively, this compound could be studied in parallel with Paramethadione to investigate if the deuteration affects its transport across the cell monolayer. This could provide insights into whether specific metabolic processes within the Caco-2 cells, which can be sensitive to the kinetic isotope effect, play a role in the drug's transport. The apparent permeability coefficient (Papp), a key parameter derived from these studies, indicates the extent of absorption.
Table 1: Illustrative Apparent Permeability (Papp) Data for Paramethadione using this compound as an Internal Standard in a Caco-2 Assay
| Direction | Test Compound | Papp (cm/s) x 10-6 | Efflux Ratio | Interpretation |
|---|---|---|---|---|
| Apical to Basolateral (A→B) | Paramethadione | 15.2 | 1.1 | High Permeability, Low Efflux |
| Basolateral to Apical (B→A) | Paramethadione | 16.7 | ||
| Apical to Basolateral (A→B) | Propranolol (High Permeability Control) | 20.5 | 0.9 | High Permeability, Low Efflux |
| Basolateral to Apical (B→A) | Propranolol (High Permeability Control) | 18.9 | ||
| Apical to Basolateral (A→B) | Atenolol (Low Permeability Control) | 0.4 | 1.3 | Low Permeability, Low Efflux |
| Basolateral to Apical (B→A) | Atenolol (Low Permeability Control) | 0.52 |
The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic profile, as only the unbound fraction is free to interact with therapeutic targets or be metabolized and cleared. Equilibrium dialysis is a widely accepted method for determining the fraction of a drug that is unbound (fu) in plasma.
In these studies, this compound is an exemplary tool. A known concentration of the parent drug, Paramethadione, is added to a plasma sample, which is placed on one side of a semi-permeable membrane. A protein-free buffer solution is on the other side. At equilibrium, the concentration of the free drug is the same in both chambers, while the protein-bound drug remains in the plasma chamber. This compound is added as an internal standard during the LC-MS/MS analysis of the samples from both chambers, enabling highly precise quantification of the unbound drug concentration. This accuracy is particularly vital for highly bound drugs where the free fraction is very small.
Table 2: Example Data from an Equilibrium Dialysis Study of Paramethadione
| Compound | Matrix | Total Concentration (ng/mL) | Unbound Concentration (ng/mL) | Fraction Unbound (fu) | Percent Bound (%) |
|---|---|---|---|---|---|
| Paramethadione | Human Plasma | 1000 | 450 | 0.45 | 55.0% |
| Paramethadione | Rat Plasma | 1000 | 520 | 0.52 | 48.0% |
| Warfarin (High Binding Control) | Human Plasma | 1000 | 11 | 0.011 | 98.9% |
| Metformin (Low Binding Control) | Human Plasma | 1000 | 980 | 0.98 | 2.0% |
Non-Human In Vivo Research for Mechanistic Pharmacokinetics
In vivo studies in animal models are fundamental to understanding how a drug is absorbed, distributed, metabolized, and eliminated in a whole organism. Deuterated compounds are critical for tracing the fate of a drug and its metabolites.
To understand where a drug distributes within the body, researchers can administer this compound to animal models such as rats or mice. nih.gov Because of the deuterium (B1214612) label, the concentration of the compound can be accurately measured in various tissues (e.g., brain, liver, kidney, lung) and plasma at different time points after administration. nih.gov This allows for the determination of key pharmacokinetic parameters, such as the volume of distribution and the extent of penetration into specific tissues, like the brain, which is critical for a CNS-active drug like Paramethadione. drugbank.com The use of a deuterated tracer allows for clear differentiation from any endogenous compounds that might interfere with the analysis. Studies with deuterated methadone, for example, have shown that deuteration can alter the brain-to-plasma ratio, suggesting a change in its ability to cross the blood-brain barrier. nih.gov
Deuteration can influence the rate of drug metabolism, a phenomenon known as the kinetic isotope effect. nih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow the rate of metabolic reactions that involve the cleavage of this bond, such as N-demethylation.
By administering this compound to animal models and analyzing samples of urine, feces, and bile, researchers can investigate its metabolic fate and routes of elimination. Comparing the metabolite profile of this compound to that of unlabeled Paramethadione can reveal the significance of specific metabolic pathways. If the formation of a particular metabolite is slower with the deuterated compound, it confirms that the deuterated site is a primary location for metabolic activity. This information is vital for understanding how the drug is cleared from the body and for identifying potential drug-drug interactions.
Table 3: Hypothetical Tissue Distribution of this compound in a Rat Model (2 hours post-dose)
| Tissue | Concentration (ng/g or ng/mL) | Tissue-to-Plasma Ratio |
|---|---|---|
| Plasma | 850 | 1.0 |
| Brain | 1105 | 1.3 |
| Liver | 4250 | 5.0 |
| Kidney | 3400 | 4.0 |
| Lung | 2125 | 2.5 |
| Fat | 1700 | 2.0 |
Computational and In Silico Modeling Informed by Isotope-Labeled Studies
Data gathered from in vitro and in vivo studies using this compound are essential for building and refining computational and in silico models, such as physiologically based pharmacokinetic (PBPK) models. These models simulate the ADME processes of a drug in the body and can be used to predict its pharmacokinetic behavior in different species, including humans.
Future Directions and Emerging Research Avenues for Deuterated Oxazolidinediones
Exploration of Novel Deuteration Methodologies and Site-Specific Labeling
The synthesis of isotopically labeled compounds like Paramethadione-d3 is pivotal for their application in advanced research. Future research will likely focus on developing more efficient, scalable, and selective deuteration methods.
Currently, several strategies exist for the synthesis of deuterated compounds, which can be broadly categorized as de novo synthesis or hydrogen-deuterium exchange (HDE). wiseguyreports.com
De novo synthesis involves building the molecule from isotopically enriched starting materials. For an oxazolidinone derivative, this could involve using deuterated precursors in the synthetic route. For instance, the synthesis of a deuterated oxazolidinone could start from deuterated bromoacetic acid and proceed through several steps to form the final ring structure. nih.gov This approach offers precise control over the location of the deuterium (B1214612) atoms.
Hydrogen-Deuterium Exchange (HDE) is a method where hydrogen atoms in an existing molecule are swapped for deuterium atoms from a deuterium source, such as heavy water (D₂O) or deuterated solvents like DMSO-d6. cdnsciencepub.commdpi.com This can be facilitated by catalysts (e.g., palladium, platinum, rhodium) or mediated by a base. cdnsciencepub.comnih.gov For heterocyclic compounds, catalyst-mediated HDE has been shown to be an effective method. silantes.com
Reductive Deuteration is another emerging technique, where aromatic or heteroaromatic rings are reduced using a deuterium source. creative-proteomics.com Recent advancements in electrocatalysis, for example, allow for the reductive deuteration of various heterocycles using D₂O as the deuterium source under mild conditions. creative-proteomics.complos.org
Site-specific labeling is crucial for understanding the metabolic fate of a drug. In Paramethadione-d3, the deuterium atoms are placed on the N-methyl group, the primary site of metabolic attack. nih.govdrugbank.com Future methodologies will aim to improve the selectivity of deuteration for complex molecules, enabling the precise labeling of various positions to investigate different metabolic pathways. Techniques like copper-catalyzed transfer hydrodeuteration are being explored to achieve high site-specificity and isotopic purity. researchgate.net Patents for deuterated oxazolidinedione and thiazolidinedione derivatives indicate active research and development in this area, protecting novel compositions and synthetic methods. wiseguyreports.comchempep.com
| Deuteration Method | Description | Advantages | Challenges |
| De novo Synthesis | Construction of the molecule using isotopically labeled precursors. | High control over label position and enrichment. | Can be lengthy and expensive; requires labeled starting materials. |
| Hydrogen-Deuterium Exchange (HDE) | Swapping H for D on a pre-formed molecule, often with a catalyst. | Can be applied late-stage to existing molecules. | May lack site-specificity; can require harsh conditions. |
| Electrocatalytic Reductive Deuteration | Reduction of aromatic/heterocyclic rings using an electric current and a D source. | Mild reaction conditions; uses readily available D₂O. | Substrate scope and regioselectivity are still under active development. moravek.com |
This table provides a summary of major deuteration methodologies applicable to the synthesis of compounds like Paramethadione-d3.
Integration of Stable Isotope Tracing with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)
The use of stable isotope-labeled compounds as tracers is a cornerstone of modern metabolomics and proteomics research. chempep.commoravek.com Paramethadione-d3 is an ideal candidate for such studies, allowing researchers to trace its metabolic fate with high precision.
In metabolomics , stable isotope tracing involves introducing a labeled compound into a biological system and tracking its transformation into various metabolites using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. silantes.commoravek.comnih.gov By using Paramethadione-d3, researchers can:
Identify Novel Metabolites: The unique mass signature of the deuterated compound and its metabolites makes them easily distinguishable from the thousands of endogenous, unlabeled molecules in a biological sample. nih.gov
Quantify Metabolic Flux: This technique allows for the determination of the rate at which metabolites flow through a metabolic network, providing a dynamic view of cellular metabolism. nih.govcreative-proteomics.com For Paramethadione, this would enable precise measurement of the rate of its N-demethylation and the subsequent pathways of its active metabolite.
Elucidate Drug-Induced Metabolic Changes: Researchers can observe how the presence of the drug perturbs endogenous metabolic pathways. nih.gov
In proteomics , a technique known as proteomic stable isotope probing (SIP) can be employed. nih.gov While less direct for a small molecule drug, the metabolic perturbations caused by Paramethadione could be studied by tracking the incorporation of labeled nutrients (e.g., ¹³C-glucose or ¹⁵N-amino acids) into newly synthesized proteins, revealing downstream effects on protein expression and turnover. nih.govsilantes.com
The integration of deuterated compounds like Paramethadione-d3 with these omics technologies provides a systems-level view of the drug's interaction with the biological host, moving beyond simple pharmacokinetic measurements to a deeper understanding of its mechanism of action and effects on cellular networks. uit.no
| Omics Technology | Application with Paramethadione-d3 | Information Gained |
| Metabolomics (MS, NMR) | Use as a stable isotope tracer to follow its metabolic conversion. | Identification and quantification of known and novel metabolites; precise measurement of metabolic rates (flux). nih.govmit.edu |
| Proteomics (SIP) | Indirectly, by studying metabolic network changes that affect protein synthesis. | Understanding downstream effects on protein expression and turnover resulting from drug-induced metabolic shifts. nih.gov |
This interactive table outlines the application of Paramethadione-d3 in advanced omics technologies.
Development of Predictive In Vitro-In Vivo Extrapolation (IVIVE) Models Utilizing Labeled Data
In vitro-in vivo extrapolation (IVIVE) is a computational modeling technique used in drug development to predict the in vivo pharmacokinetic properties of a drug from in vitro data. nih.govnih.gov The accuracy of IVIVE models is crucial for forecasting human dosage and potential drug-drug interactions. Data from studies using deuterated compounds like Paramethadione-d3 can significantly enhance the development and validation of these models.
IVIVE models typically use in vitro data on metabolic clearance (often from liver microsomes or hepatocytes) and plasma protein binding to predict in vivo clearance. nih.gov However, these predictions can sometimes be inaccurate. semanticscholar.org By comparing the pharmacokinetics of a non-deuterated drug with its deuterated analog, researchers can obtain a direct measure of the deuterium kinetic isotope effect (KIE) on metabolism.
Utilizing labeled data from Paramethadione-d3 can improve IVIVE models in several ways:
Refining Metabolic Clearance Parameters: By quantifying the difference in the rate of metabolism between Paramethadione and Paramethadione-d3 in vitro, scientists can generate a precise scaling factor related to the specific metabolic pathway being altered. This information can be used to refine the parameters within the IVIVE model that relate in vitro metabolism rates to in vivo organ clearance.
Validating Model Predictions: The predictable change in pharmacokinetics due to deuteration provides a powerful tool to test and validate the predictive performance of an IVIVE model. If the model can accurately predict the in vivo consequences of the KIE observed in vitro, it increases the confidence in its predictions for other compounds metabolized by the same pathway.
The use of such paired, labeled/unlabeled data provides a unique opportunity to challenge and improve the assumptions within current IVIVE frameworks, ultimately leading to more accurate predictions of human pharmacokinetics. researchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
